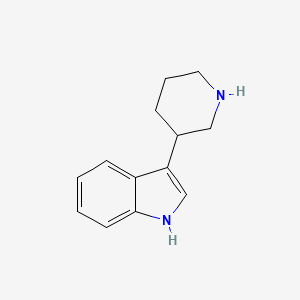

3-(Piperidin-3-YL)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14-15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTKAVLBVZXAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572284 | |

| Record name | 3-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204687-20-7 | |

| Record name | 3-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidin 3 Yl 1h Indole and Its Derivatives

Established Synthetic Routes to the 3-(Piperidin-3-YL)-1H-Indole Core

Hydrogenation of Pyridinyl Precursors

A common and effective method for the synthesis of the piperidine (B6355638) ring of this compound involves the hydrogenation of a corresponding pyridinyl precursor. This approach benefits from the wide availability of substituted pyridines, which can be coupled to an indole (B1671886) moiety before the reduction of the pyridine (B92270) ring.

Transition metal catalysts are frequently employed for this transformation. Catalysts based on ruthenium, rhodium, and iridium have demonstrated efficacy in the stereoselective hydrogenation of pyridine derivatives. mdpi.comnih.gov For instance, a rhodium(I) catalyst with a ferrocene (B1249389) ligand has been used for the hydrogenation of pyridine derivatives under relatively mild conditions. nih.gov Similarly, iridium(I) catalysts containing P,N-ligands are effective for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, is crucial for achieving high yields and stereoselectivity. nih.gov In some cases, a double reduction strategy is employed, where a preliminary reduction under mild conditions is followed by a key asymmetric hydrogenation step. nih.gov

Multistep Synthetic Strategies and Reaction Conditions

Multistep synthetic sequences are often necessary to construct the this compound core, particularly for more complex or substituted derivatives. These strategies can involve the initial synthesis of the indole and piperidine rings separately, followed by their coupling.

One established route involves the Fischer indole synthesis to create the indole core, followed by the introduction of the piperidine moiety. rsc.org Alternatively, the piperidine ring can be constructed through various cyclization reactions. Intramolecular cyclization is a powerful strategy, with methods such as the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations being employed. mdpi.com

For example, a racemic mixture of this compound and its derivatives can be prepared and subsequently used as substrates for enantioselective synthesis. mdpi.comnih.gov The reaction conditions for these multistep syntheses vary widely depending on the specific transformation. Common solvents include acetonitrile, methanol, and dichloromethane, with temperatures ranging from room temperature to elevated temperatures. mdpi.comnih.govhelsinki.fi

Enantioselective Synthesis and Stereochemical Control

The stereochemistry of the this compound core is often critical for its biological activity. Consequently, significant effort has been dedicated to the development of enantioselective synthetic methods to obtain pure (R)- and (S)-enantiomers.

Synthesis of Enantiopure (R)- and (S)-3-(Piperidin-3-YL)-1H-Indole Derivatives

A prevalent strategy for obtaining enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives involves the use of a chiral auxiliary to resolve a racemic mixture. This method typically begins with the N-alkylation of a racemic this compound derivative with a chiral reagent. mdpi.comnih.govresearcher.life

A frequently used chiral auxiliary is (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. mdpi.com The reaction of the racemic piperidinyl-indole with this chiral auxiliary generates a mixture of diastereomers. These diastereomers can then be separated using chromatographic techniques, such as semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com

Once the diastereomers are separated, the chiral auxiliary is removed to yield the enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. mdpi.com A common method for removing the chiral auxiliary is through hydrogenolysis, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.comnih.gov This process effectively cleaves the bond connecting the auxiliary to the piperidine nitrogen, affording the desired enantiomerically pure products. mdpi.com The absolute configuration of the final products is often confirmed using techniques like X-ray crystallography. nih.govresearcher.life

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries play a pivotal role in stereoselective synthesis by temporarily attaching to a substrate and directing the stereochemical outcome of a reaction. numberanalytics.com In the context of this compound synthesis, chiral auxiliaries are instrumental in separating racemic mixtures into their constituent enantiomers, as detailed in the previous section. The selection of an appropriate chiral auxiliary and the optimization of reaction conditions are crucial for achieving high diastereoselectivity and yields. numberanalytics.com

Asymmetric catalysis offers an alternative and often more efficient approach to enantioselective synthesis, as it can directly generate a chiral product from a prochiral substrate without the need for stoichiometric amounts of a chiral auxiliary. Organocatalysis has emerged as a powerful tool in this regard. For instance, chiral phosphoric acids have been used as catalysts in the asymmetric synthesis of piperidine derivatives. helsinki.finih.gov One study demonstrated the use of a chiral phosphoric acid to catalyze the reaction between 3-vinyl indoles and imino esters, producing highly functionalized bisindole-piperidine-amino acid hybrids in good yields and with excellent enantioselectivity. helsinki.finih.gov This reaction proceeds at room temperature and can build multiple new bonds and stereogenic centers in a single step. helsinki.fi

Transition metal-catalyzed asymmetric hydrogenation is another key strategy, particularly for the synthesis of the chiral piperidine ring from a pyridine precursor. acs.org Chiral ligands coordinated to metals like iridium, rhodium, and ruthenium can induce high levels of enantioselectivity in the reduction of the C=N bond of the heterocyclic ring. mdpi.comacs.org

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships of this compound, various derivatization strategies are employed. These modifications can be made to the indole ring, the piperidine ring, or both, allowing for a systematic investigation of how different functional groups impact biological activity.

The indole nitrogen can be a site for derivatization. For example, N-alkylation can be performed to introduce various substituents. researchgate.net The indole ring itself can be functionalized at different positions, such as the 5-position, with groups like fluoro or methoxy (B1213986). mdpi.comnih.gov

The piperidine nitrogen is another common point for modification. It can be acylated to form amides, or react with sulfonyl chlorides to produce sulfonamides. acs.org For instance, reaction with trifluoroacetic anhydride (B1165640) can introduce a trifluoroacetyl group onto the piperidine nitrogen. prepchem.com These derivatizations can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Substitutions on the Indole Moiety

Modifications to the indole ring of the this compound scaffold are crucial for tuning the properties of the final compounds. These substitutions can occur at various positions, including the benzene (B151609) ring portion (e.g., C-5) and the nitrogen atom (N-1) of the pyrrole (B145914) ring.

Initial synthetic routes often start with already substituted indoles. For instance, racemic this compound, 5-fluoro-3-(piperidin-3-yl)-1H-indole, and 5-methoxy-3-(piperidin-3-yl)-1H-indole have been utilized as key starting materials for the synthesis of chiral derivatives. mdpi.comnih.gov The presence of substituents like fluorine or methoxy at the C-5 position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. vulcanchem.com

Another strategy involves the functionalization of the indole nitrogen (N-1). A common method is N-acetylation, which can be achieved using acetyl chloride in the presence of a base like triethylamine (B128534) or piperidine. acgpubs.org This approach has been used to prepare various 1-acetyl-1H-indol-3-yl derivatives. acgpubs.org Beyond acetylation, the indole nitrogen can be alkylated. For example, reaction with 1-bromo-4-chloro-butane in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium hydroxide (B78521) (KOH) introduces a butyl chloride linker at the N-1 position, which is amenable to further diversification. acs.org

Multi-component reactions also provide an efficient pathway to substituted indoles. dergipark.org.trrsc.org These reactions allow for the construction of complex molecules in a single step from simple precursors. For example, a one-pot, three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound can yield highly functionalized 3-substituted indoles. dergipark.org.trresearchgate.net Catalytic systems, including base-catalyzed methods, are often employed to facilitate these transformations, promoting reactions like Knoevenagel condensation and Michael addition at the C-3 position. rsc.org

The table below summarizes representative substitutions on the indole moiety.

| Starting Material/Intermediate | Reagent(s) | Position of Substitution | Resulting Derivative Type | Reference(s) |

| Indole-3-carboxaldehyde | Active methylene compounds, then Acetyl chloride/Triethylamine | N-1 | 1-Acetyl-1H-indol-3-yl derivatives | acgpubs.org |

| 1H-Indol-6-amine | 1-Bromo-4-chloro-butane, KOH, TBAB | N-1 | N-1 alkylated indole | acs.org |

| Racemic this compound | N/A (Used as starting material) | C-5 (Fluoro, Methoxy) | 5-Substituted-3-(piperidin-3-yl)-1H-indoles | mdpi.comnih.gov |

| Indole, Aldehyde, Malononitrile | Base catalyst (e.g., piperidine) | C-3 | 3-Substituted indoles | dergipark.org.trrsc.org |

Modifications and Alkylation on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key handle for structural modification, allowing for the introduction of various substituents and chiral auxiliaries. N-alkylation is the most common transformation at this position. ambeed.com

A critical application of piperidine N-alkylation is in the synthesis of enantiomerically pure this compound derivatives. mdpi.comnih.govresearcher.life This process often begins with a racemic mixture of a this compound derivative. mdpi.com The racemic amine is reacted with a chiral alkylating agent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide or (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile. mdpi.comnih.gov This reaction produces a mixture of diastereomers, which, due to their different physical properties, can be separated using chromatographic techniques like semi-preparative HPLC or column chromatography. mdpi.comvulcanchem.com

Once the diastereomers are separated, the chiral auxiliary attached to the piperidine nitrogen is removed to yield the desired enantiomerically pure secondary amine. mdpi.com This is typically accomplished through hydrogenolysis, where the compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. mdpi.comnih.gov This method effectively cleaves the chiral group, liberating the piperidine nitrogen without affecting the stereocenter at C-3 of the piperidine ring. vulcanchem.com

Beyond the use of chiral auxiliaries, the piperidine nitrogen can be directly alkylated with various aliphatic or aryl groups to explore structure-activity relationships. ambeed.com For instance, capping the piperidine nitrogen with small aliphatic groups such as methyl, ethyl, or isopropyl can be achieved through standard alkylation procedures using the corresponding alkyl halides. nih.gov

The table below details common modifications on the piperidine nitrogen.

| Starting Material | Reagent(s) | Purpose | Resulting Product | Reference(s) |

| Racemic this compound derivative | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, K₂CO₃ | Diastereomer formation for chiral resolution | N-Alkylated diastereomeric mixture | mdpi.comnih.govresearcher.life |

| Separated N-alkylated diastereomer | H₂, 10% Pd/C, MeOH | Removal of chiral auxiliary | Enantiomerically pure (R)- or (S)-3-(piperidin-3-yl)-1H-indole derivative | mdpi.comnih.gov |

| This compound derivative | Alkyl halide (e.g., Isopropyl iodide) | Introduction of aliphatic group | 3-(1-Isopropylpiperidin-3-yl)-1H-indole derivative | nih.gov |

| This compound derivative | Acyl chloride or Anhydride | Acylation | N-Acyl piperidine derivative | ambeed.com |

Diversification via Linker Chemistry

Linker chemistry provides a powerful strategy for synthesizing diverse libraries of this compound derivatives by connecting the core scaffold to other chemical moieties. The linker can be attached at various positions, most commonly at the indole nitrogen (N-1) or as a side chain at the C-3 position.

One approach involves creating a linker at the C-3 position of the indole. For example, 3-(3-(piperazin-1-yl)propyl)indoles and their piperidine analogues have been synthesized, featuring a three-carbon (propyl) linker between the indole C-3 and the piperidine/piperazine nitrogen. acs.org The synthesis of these compounds allows for modifications on the linker itself, such as the introduction of fluorine atoms to alter the compound's basicity and pharmacokinetic properties. acs.org

Another versatile strategy focuses on late-stage diversification using linkers attached to the indole nitrogen. acs.orgnih.gov A common method involves the initial alkylation of the indole nitrogen with a bifunctional linker, such as 1-bromo-4-chlorobutane. acs.org This introduces a four-carbon chain with a terminal chloride, which can then be used to alkylate another nucleophile, such as the nitrogen of a second heterocyclic ring like 3H-spiro[isobenzofuran-1,4′-piperidine]. acs.org This modular approach allows for the connection of two distinct heterocyclic systems. The synthesis often begins with the activation of an indole-containing carboxylic acid, like 4-(1H-indol-3-yl)butanoic acid, with a coupling agent such as 1,1′-carbonyldiimidazole (CDI), followed by reaction with an amine to form an amide bond, which can then be reduced to the corresponding amine linker. acs.org

Research into inhibitors of the ATPase p97 has utilized a 2-phenyl-1H-indole scaffold where a piperidine is attached to the phenyl ring. nih.gov While the core is different, the diversification strategy is relevant, exploring various linkers between the piperidine and a terminal group. This work demonstrated that linker length can impact biological potency, with a two-carbon linker being preferred over a three-carbon one in that specific series. nih.gov

The table below provides examples of diversification strategies using linker chemistry.

| Core Scaffold | Linker Attachment Point | Linker Synthesis/Strategy | Connected Moiety | Reference(s) |

| 1H-Indole | C-3 | Propyl linker | Piperidine or Piperazine | acs.org |

| 6-Amino-1H-indole | N-1 | Alkylation with 1-bromo-4-chlorobutane | 3H-Spiro[isobenzofuran-1,4′-piperidine] | acs.org |

| 2-Phenyl-1H-indole | Phenyl ring at C-2 | Reductive amination to vary side-chain amine and linker length | Various terminal amines | nih.gov |

| 1H-Indole | C-3 | Michael addition of indole to an electrophile | Ethyl linker to another indole-containing structure | dergipark.org.tr |

Pharmacological Profile and Biological Activities of 3 Piperidin 3 Yl 1h Indole Derivatives

Neuropharmacological Activity and Central Nervous System (CNS) Modulation

Derivatives of 3-(piperidin-3-yl)-1H-indole are noted for their potential to modulate CNS activity, largely due to their ability to interact with various neurotransmitter receptors. vulcanchem.comvulcanchem.com The inclusion of the piperidine (B6355638) ring is a feature often associated with compounds capable of crossing the blood-brain barrier, allowing for potential neuropharmacological applications. vulcanchem.comsmolecule.com

Serotonergic System Interactions

The serotonergic system is a primary target for this compound derivatives. These compounds exhibit a broad range of affinities and functional activities at various serotonin (B10506) receptors and the serotonin transporter (SERT), making them significant subjects of interest in medicinal chemistry. uj.edu.plnih.gov

Derivatives of this compound have shown significant affinity for multiple serotonin receptor subtypes. Structurally related (R)-3-(piperidin-3-yl)-1H-indoles demonstrate affinity for 5-HT1A and 5-HT2A receptors. vulcanchem.com Certain derivatives featuring a 3-(1H-indol-3-yl)-1-piperidyl moiety have been identified as dual 5-HT1A receptor/SERT ligands, with some behaving as presynaptic antagonists at 5-HT1A receptors. mdpi.com

5-HT1A Receptor: Research has identified numerous derivatives with high affinity for the 5-HT1A receptor. For example, some 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives display high affinity, with Ki values as low as 2.3 nM. researchgate.net Another compound from a similar series, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, showed a Ki value of 10.0 nM for the 5-HT1A receptor. uj.edu.pl A series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives showed an affinity range with Ki values between 8–259 nM for 5-HT1ARs. mdpi.com

5-HT1D Receptor: A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles and 3-[3-(piperidin-1-yl)propyl]indoles have been developed as potent and highly selective agonists for the human 5-HT1D receptor. acs.org

5-HT2A Receptor: Affinity for the 5-HT2A receptor is also a common feature. One derivative, 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole, exhibited an IC50 of 270 nM at this receptor. nih.gov The importance of the indole (B1671886) scaffold for this interaction is highlighted by studies showing that its replacement can lead to a significant loss of affinity for the 5-HT2A receptor. nih.gov

5-HT6 Receptor: The 5-HT6 receptor has become a significant target, with many indole derivatives being investigated for their binding affinity. nih.gov N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been identified as potent and selective 5-HT6 receptor antagonists. nih.govnih.gov Specific chiral sulphonyl tryptamine (B22526) derivatives have demonstrated high affinity at the 5-HT6 receptor with Ki values of 20.5 nM and 23.4 nM. tandfonline.com

| Compound Class/Derivative | Receptor Subtype | Affinity (Ki/KD/IC50) | Functional Profile |

|---|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A | 2.3 nM (Ki) | Not Specified |

| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidines | 5-HT1A | 8–259 nM (Ki) | Presynaptic Antagonist |

| 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole | 5-HT2A | 270 nM (IC50) | Not Specified |

| 3-[3-(Piperidin-1-yl)propyl]indoles | h5-HT1D | Not Specified | Agonist |

| Chiral Sulphonyl Tryptamine Derivatives | 5-HT6 | 20.5 nM, 23.4 nM (Ki) | Not Specified |

| N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 | Not Specified | Antagonist |

The this compound scaffold is a key component in many compounds designed to modulate the serotonin transporter (SERT). The 3-(4-piperidyl)-1H-indole group, in particular, is recognized for its role in SERT inhibition. mdpi.com Many derivatives have been developed as dual-target ligands, acting on both SERT and serotonin receptors. uj.edu.plmdpi.comresearchgate.net For instance, a series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives displayed affinity for SERT with Ki values ranging from 8 to 602 nM. mdpi.com

One highly potent compound, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, exhibited a SERT affinity (Ki) of 2.8 nM. uj.edu.pl Furthermore, research has identified high-affinity allosteric inhibitors of the human serotonin transporter (hSERT), such as Lu AF88273 (3-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)-6-chloro-1H-indole). pnas.orgnih.gov This compound inhibits serotonin transport in a noncompetitive manner. pnas.orgnih.gov

The interaction of this compound derivatives with their biological targets involves specific molecular mechanisms. For the 5-HT1A receptor, it is proposed that the indole NH and piperidine nitrogen groups engage in hydrogen bonding with key amino acid residues, such as Asp116 and Phe339, within the receptor's binding pocket. vulcanchem.com In the case of SERT, some derivatives act as allosteric inhibitors. pnas.orgnih.gov These molecules bind to a site distinct from the primary (orthosteric) binding site, which impedes the dissociation of other antidepressants bound at the central site, potentially enhancing their efficacy. pnas.orgnih.gov Molecular modeling studies suggest that the indole moiety of these types of ligands often penetrates deeply into the receptor cavity, where it engages in hydrophobic interactions with residues like Trp 6.48, Phe 6.51, and Phe 6.52. researchgate.net

Serotonin Transporter (SERT) Modulation

Dopaminergic System Interactions and Receptor Affinities (e.g., D1, D2, D3, D4)

Derivatives of this compound also demonstrate notable affinity for various dopamine (B1211576) receptor subtypes. vulcanchem.com

D2 Receptor: The D2 receptor is a frequent target for these compounds. The partial ergoline (B1233604) RU-27251 (4-piperidin-3-yl-1H-indole) acts as a dopamine receptor agonist with a dissociation constant (KD) of 72 nM for the high-affinity state of the D2 receptor. wikipedia.org Other indole derivatives have been developed with high affinity and selectivity for D2 over D3 receptors. nih.gov For example, the antagonist L-741,626 has a Ki of 11.2 nM for the D2 receptor. nih.gov In contrast, another derivative, 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole, showed a much lower affinity with an IC50 of 4200 nM. nih.gov

D4 Receptor: High affinity for the D4 receptor has also been reported. One derivative was found to be a competitive antagonist at D4 receptors with a Ki of 5 nM. researchgate.net Another compound showed high affinity for D4.2 receptors. nih.gov

D1 and D3 Receptors: While D2 and D4 appear to be more common targets, some derivatives also show affinity for D1 and D3 receptors. nih.govnih.gov

| Compound/Derivative | Receptor Subtype | Affinity (Ki/KD/IC50) | Functional Profile |

|---|---|---|---|

| RU-27251 | D2 (high affinity state) | 72 nM (KD) | Agonist |

| Lu 35-138 Derivative | D4 | 5 nM (Ki) | Competitive Antagonist |

| L-741,626 | D2 | 11.2 nM (Ki) | Antagonist |

| NRA0562 | D1, D2L, D4.2 | High Affinity | Not Specified |

| 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole | D2 | 4200 nM (IC50) | Not Specified |

Adrenergic Receptor Interactions (e.g., Alpha-1 Adrenoceptor)

In addition to serotonergic and dopaminergic targets, some this compound derivatives interact with adrenergic receptors, particularly the alpha-1 adrenoceptor. One derivative demonstrated an IC50 of 220 nM for the alpha-1 receptor. nih.gov Another compound was found to have high affinity for alpha1-adrenoceptors, while a different derivative showed moderate affinity with a Ki of 45 nM. researchgate.netnih.gov These interactions contribute to the complex pharmacological profile of this class of compounds.

Therapeutic Potential for CNS Disorders

The unique structural framework of this compound has made its derivatives a significant area of interest in medicinal chemistry, particularly for the development of novel therapeutics for a range of central nervous system (CNS) disorders. The versatility of the indole nucleus, combined with the piperidine moiety, allows for the synthesis of compounds with diverse pharmacological activities. ijsdr.org

Derivatives of this compound have shown notable potential as antipsychotic agents. These compounds often act as multi-target ligands, displaying affinity for dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors, which is a characteristic of second-generation antipsychotics. nih.gov

Sertindole, a phenylindole derivative, is a notable example used in the treatment of schizophrenia. nih.gov It functions as a serotonergic and alpha-adrenergic antagonist. nih.gov The mechanism of action for many of these derivatives involves preferential action on limbic and cortical dopaminergic neurons. nih.gov Research into 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has identified compounds that are antagonists of both D2 and 5-HT2A receptors, a profile considered beneficial for antipsychotic applications. nih.gov One such compound exhibited antipsychotic, pro-cognitive, and antidepressant activity in animal models. nih.gov

The structural similarity of some 3-(piperidin-4-yl)-1H-indole derivatives to bioactive molecules like risperidone, a second-generation antipsychotic, further underscores their potential in this therapeutic area. For instance, 6-fluoro-3-(piperidin-4-yl)-1H-indole serves as a key intermediate in the synthesis of risperidone.

The this compound scaffold is also a promising foundation for the development of novel antidepressants. Several derivatives have demonstrated significant antidepressant-like effects in preclinical studies. anadolu.edu.trresearchgate.net

Studies on various piperidine derivatives have shown their potential to modulate monoaminergic and opioidergic systems, which are implicated in the pathophysiology of depression. anadolu.edu.trresearchgate.net For example, certain novel piperidine derivatives have been shown to reduce immobility time in the tail suspension and modified forced swimming tests in mice, indicative of antidepressant-like activity. anadolu.edu.trresearchgate.net The effects of some of these compounds were reversed by agents that deplete serotonin or catecholamines, suggesting their mechanism involves these neurotransmitter systems. anadolu.edu.trresearchgate.net

Furthermore, research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has revealed high affinity for the 5-HT1A receptor and inhibitory effects on serotonin reuptake, both of which are key targets for antidepressant drugs. nih.gov Some of these compounds displayed dual binding towards 5-HT1A and the serotonin transporter (SERT). nih.gov The substitution at the C-5 position of the indole ring has been found to be advantageous for enhancing binding affinity to both the 5-HT1A receptor and SERT. nih.gov

Table 1: Antidepressant Activity of Selected this compound Derivatives

| Compound Type | Key Findings | Reference(s) |

|---|---|---|

| Novel piperidine derivatives | Reduced immobility time in tail suspension and forced swimming tests. Effects mediated by monoaminergic and opioidergic systems. | anadolu.edu.trresearchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | High affinity for 5-HT1A receptors and serotonin reuptake inhibition. Dual binding to 5-HT1A/SERT. | nih.gov |

| 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Exhibited antidepressant activity in animal models. | nih.gov |

| Nitrogen-containing heterocycle-linked chalcone (B49325) derivatives | Showed promising antidepressant activities. | rsc.org |

Derivatives of this compound have demonstrated potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netthieme-connect.com

The neuroprotective profile of some of these molecules has been investigated using in vitro models. joseroda.com For instance, in a study of 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles, some compounds showed neuroprotection in SH-SY5Y neuroblastoma cells stressed with a mixture of oligomycin-A/rotenone. joseroda.com Additionally, some piperidine urea (B33335) derivatives have shown potent neuroprotective activities in vitro, protecting SH-SY5Y cells against L-glutamic acid-induced injury. thieme-connect.com

The indole nucleus itself is found in compounds with neuroprotective properties. researchgate.net For example, contilisant (B1192548), which has a 5-substituted indole core, is known for its antioxidant and neuroprotective properties. acs.org This suggests that the indole scaffold contributes to the neuroprotective potential of its derivatives.

A significant number of this compound derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. impactfactor.orgresearchgate.netscirp.orgnih.gov

Several studies have reported the synthesis of indole derivatives with promising analgesic and anti-inflammatory activities. impactfactor.org For instance, hybrid molecules containing both imidazole (B134444) and indole nuclei have been evaluated for their potential in treating chronic inflammation and pain. nih.gov Compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one have shown anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov These compounds also demonstrated antinociceptive activity in the acetic acid-induced writhing test. nih.gov

Other indole-based compounds have also shown significant anti-inflammatory and analgesic effects in various preclinical models. researchgate.net

The this compound scaffold has been explored for the development of anticonvulsant agents. ijsdr.orgresearchgate.net Various derivatives have been synthesized and screened for their ability to protect against seizures in experimental models. innovareacademics.insci-hub.senih.gov

For example, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for their anticonvulsant activity in the maximal electroshock (MES) model. nih.gov One compound in this series showed significant protection against seizures. nih.gov Similarly, indole-linked pyrazoles have been developed as potential anticonvulsant agents, with some derivatives showing a high protective index in the MES test. innovareacademics.in

Structure-activity relationship (SAR) studies have provided insights into the structural features that are favorable for anticonvulsant activity. For instance, it has been suggested that an electron-withdrawing group on the phenyl ring of indole is effective for this activity. sci-hub.se

Table 2: Anticonvulsant Activity of Selected Indole Derivatives

| Compound Series | Key Findings | Reference(s) |

|---|---|---|

| 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Showed protection against seizures in the MES model. | nih.gov |

| Indole-linked pyrazoles | Exhibited a high protective index in the MES test. | innovareacademics.in |

| Indolo-Imidazolone Hybrids | Compounds with a 2-hydroxyethyl or 2-aminoethyl group at the 1-position of the imidazolone (B8795221) ring showed increased anticonvulsant activity. | innovareacademics.in |

| N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide | One derivative showed significant anticonvulsant activity against both MES and scPTZ screens. | innovareacademics.in |

Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease. Several this compound derivatives have been investigated as AChE inhibitors. acs.orgatauni.edu.trresearchgate.netscispace.comtandfonline.comnih.gov

New series of indole derivatives analogous to donepezil (B133215), a well-known AChE inhibitor, have been synthesized and evaluated. nih.gov Many of these compounds displayed potent AChE inhibitory activity, with some being more potent than donepezil itself. nih.gov For instance, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a particularly potent inhibitor. nih.gov

Isatin Mannich bases incorporating a piperidin-1-yl methyl)-1H-indole-2,3-dione moiety have also shown impressive inhibition profiles against both AChE and butyrylcholinesterase (BChE). atauni.edu.trtandfonline.com These compounds were found to be more powerful inhibitors than the reference drug tacrine. tandfonline.com Furthermore, hybrid molecules combining the pharmacophores of contilisant and belinostat (B1667918) have been designed as multi-target agents for Alzheimer's disease, with some derivatives showing potent inhibition of both AChE and BChE. acs.org

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Indole Derivatives

| Compound Series | Key Findings | Reference(s) |

|---|---|---|

| Donepezil-analogous indole derivatives | Several compounds showed more potent AChE inhibition than donepezil. | nih.gov |

| Isatin Mannich bases | Demonstrated impressive inhibition of both AChE and BChE, surpassing the potency of tacrine. | atauni.edu.trtandfonline.com |

| Contilisant-Belinostat hybrids | Exhibited potent dual inhibition of AChE and BChE. | acs.org |

| 1-H-isoindole-1,3(2H)-dione derivatives | Showed inhibitory activity against both AChE and BChE. | researchgate.net |

Migraine Therapy Insights

Derivatives of the this compound scaffold have been investigated as potential treatments for migraine, primarily through their interaction with serotonin (5-HT) receptors. The search for new and more effective drugs for migraine pharmacotherapy has focused on analogs of sumatriptan, which are agonists of the 5-HT1A/1D receptors. mdpi.comnih.gov

Research into conformationally restricted analogs has shown that specific stereochemistry can be crucial for activity. For instance, an analog with a reduced conformational aminoethyl portion and an R-configuration demonstrated analgesic activity 104 times greater than sumatriptan. mdpi.com The development of selective agonists for the 5-HT1D receptor subtype over the 5-HT1B subtype is a key strategy to minimize cardiovascular side effects. acs.orgebi.ac.uk Compounds like Naratriptan (N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide) are established non-selective 5-HT1B/1D receptor agonists used in migraine treatment. nih.gov The exploration of related structures, such as 3-(propylpiperazinyl)indoles, has yielded potent and selective h5-HT1D agonists, identifying them as potential candidates for migraine therapy. acs.org

| Compound Class/Derivative | Target Receptor | Therapeutic Application | Key Findings |

| This compound Analogs | 5-HT1A/1D Agonists | Migraine | An R-configuration analog showed 104x greater analgesic activity than sumatriptan. mdpi.com |

| Naratriptan | Non-selective 5-HT1B/1D Agonist | Migraine | Reduces mild headache at 2.5 mg doses; has a long half-life and low cardiovascular side effects. nih.gov |

| 3-(Propylpiperazinyl)indoles | Selective h5-HT1D Agonist | Migraine | Provided subnanomolar, fully efficacious agonists with up to 200-fold selectivity over the h5-HT1B receptor. acs.org |

| 5-Thienyltryptamine Derivatives | 5-HT1B/1D Agonists | Migraine | Synthesized as potent and selective 5-HT1D versus 5-HT1B receptor agonists. ebi.ac.uk |

Behavioral Pharmacology Studies

The this compound framework is present in compounds designed to modulate the central nervous system. These derivatives are recognized as analogs of 5-hydroxytryptamine (serotonin) and homotryptamine, which are known to affect the central nervous system through serotoninergic mechanisms. mdpi.com Studies have shown that some 3-(piperidin-3-yl)-indoles possess dopaminergic stimulating properties, suggesting potential applications in conditions like Parkinson's disease and for treating cerebral senescence. google.com The conformational constraints of the piperidine ring are an effective tool for optimizing the activity and selectivity of compounds targeting the serotonin transporter (SERT) and 5-HT1A receptors. mdpi.com

Anticancer and Antiproliferative Activities

Indole derivatives are a cornerstone in the development of anticancer agents, with their scaffold present in both natural products like Vinblastine and synthetic drugs like Sunitinib. nih.govmbimph.com The versatility of the indole ring allows it to interact with numerous biological targets involved in cancer progression. nih.govnih.gov

Mechanism-Based Inhibition (e.g., PARP1/2, EGFR, p53-MDM2, GSK-3β)

Derivatives of this compound have been developed as potent inhibitors of several key enzymes involved in cancer cell proliferation and survival.

PARP1/2 Inhibition : Poly(ADP-ribose) polymerase (PARP) is crucial for DNA repair. Inhibitors of PARP1 and PARP2 are particularly effective in cancers with deficiencies in the BRCA1 or BRCA2 genes. acs.org The compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib, MK-4827) is a potent inhibitor of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.net This inhibition leads to synthetic lethality in cancer cells with defective homologous recombination. acs.org

EGFR Inhibition : The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov Indole-based derivatives have been designed as EGFR inhibitors. rjsocmed.commdpi.com For example, the m-piperidinyl derivative 3e, an indole-2-carboxylate, was found to be a potent EGFR inhibitor with an IC50 value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com Some indole derivatives act as dual inhibitors, targeting both EGFR and other kinases like SRC or BRAFV600E. rjsocmed.commdpi.com

p53-MDM2 Inhibition : The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is often inhibited by the Murine Double Minute 2 (MDM2) protein in cancer cells. Disrupting the p53-MDM2 interaction can restore p53 function. Indole-based compounds have been designed to achieve this. nih.govmdpi.com For example, a 2-phenylindolglyoxylyldipeptide derivative was shown to dissociate the p53–MDM2 complex with an IC50 value of 11.65 nM, making it significantly more potent than the reference inhibitor nutlin-3. mdpi.com

| Inhibitor Class | Target(s) | Mechanism of Action | Example Compound and Potency |

| Indazole-carboxamide | PARP1, PARP2 | Inhibition of DNA repair in HR-deficient cells | Niraparib (B1663559) (MK-4827); IC50 = 3.8 nM (PARP1), 2.1 nM (PARP2) researchgate.net |

| Indole-2-carboxylate | EGFR, BRAFV600E | Inhibition of tyrosine kinase signaling pathways | Compound 3e; IC50 = 68 nM (EGFR), 35 nM (BRAFV600E) mdpi.com |

| Indole-based Hybrids | EGFR, p53-MDM2 | Dual inhibition of growth signaling and tumor suppression pathway | Compound 10b; IC50 = 12.0 nM (A549 cells), 10 nM (K562 cells) nih.gov |

| 2-phenylindolglyoxylyl-dipeptide | p53-MDM2 | Dissociation of the p53-MDM2 complex | Compound 15; IC50 = 11.65 nM mdpi.com |

Activity Against Specific Cancer Cell Lines and In Vivo Models (e.g., BRCA-deficient, Solid Tumors)

The mechanism of PARP inhibition makes this compound derivatives like niraparib particularly effective against cancer cells with BRCA1 or BRCA2 mutations. acs.org Niraparib selectively inhibited the proliferation of cancer cell lines where BRCA1 or BRCA2 had been silenced. acs.org In a xenograft model using BRCA-1 deficient cancer, niraparib was well tolerated and demonstrated efficacy as a single agent. researchgate.net Other indole derivatives have shown potent antiproliferative activity against a range of solid tumor cell lines, including those from lung (A549), breast (MCF-7), and pancreatic cancers. mdpi.com For instance, compound 3e was more effective than erlotinib against Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cell lines. mdpi.com

Apoptotic Pathway Modulation

A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This is often achieved by modulating key proteins in the apoptotic signaling cascade. nih.gov

Studies have shown that certain indole derivatives can:

Increase Caspase Activity : Treatment of prostate cancer cells with the dual EGFR/SRC inhibitor (compound 16) led to a significant increase in the levels of caspase-3 (8-fold) and caspase-8 (6-fold). rjsocmed.com

Modulate Bcl-2 Family Proteins : The same compound increased the level of the pro-apoptotic protein Bax by 5.7-fold while decreasing the level of the anti-apoptotic protein Bcl-2 by 2.3-fold. rjsocmed.com

Induce PARP Cleavage : The natural indole alkaloid Mukonal was found to enhance the cleavage of PARP and caspase-3 in breast cancer cells, which is a hallmark of apoptosis. nih.gov

Cause Cell Cycle Arrest : Some derivatives cause cancer cells to arrest in specific phases of the cell cycle, such as the G2/M phase, preventing their proliferation and leading to apoptosis. nih.govnih.gov

Antimicrobial, Antifungal, and Antiviral Properties

The indole nucleus is a privileged scaffold that is also found in compounds with potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. ekb.egiosrphr.orgnih.gov

Antimicrobial and Antifungal Activity : this compound derivatives have demonstrated notable antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net Specific derivatives have been reported to be active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The mechanism in some cases involves the inhibition of bacterial topoisomerase IV and DNA gyrase. In terms of antifungal activity, these compounds have shown potent effects against fungi such as Candida albicans and Aspergillus fumigatus, often by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. ekb.eg

Antiviral Activity : The indole scaffold is present in Arbidol, a broad-spectrum antiviral agent used against influenza and other viruses. nih.gov Research has extended to other indole derivatives for antiviral applications. frontiersin.orgfrontiersin.org Some compounds have shown activity against Hepatitis C virus (HCV) and SARS-CoV-2. nih.govmdpi.com The mechanism can involve the inhibition of viral entry and fusion with host cells. nih.gov For example, p97 inhibitors containing an indole moiety have demonstrated antiviral activity against SARS-CoV-2. mdpi.com

| Activity Type | Pathogen Examples | Potential Mechanism of Action |

| Antibacterial | Staphylococcus aureus (MRSA), Enterococcus faecium (VRE), Escherichia coli iosrphr.org | Inhibition of bacterial topoisomerase IV and DNA gyrase |

| Antifungal | Candida albicans, Aspergillus fumigatus, Aspergillus niger ekb.egnih.gov | Inhibition of lanosterol 14α-demethylase ekb.eg |

| Antiviral | Hepatitis C Virus (HCV), SARS-CoV-2, Influenza A and B nih.govmdpi.com | Inhibition of viral entry and fusion; Inhibition of host factors like p57 nih.govmdpi.com |

Activity Against Specific Pathogens (e.g., Plasmodium falciparum, HIV-1)

Derivatives of the this compound and related structures have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In the search for new antimalarial agents to combat drug-resistant strains, several studies have focused on indole-based compounds. malariaworld.org

One study explored 3-piperidin-4-yl-1H-indoles as a novel antimalarial chemotype. malariaworld.org A synthesized derivative, (4-(1H-indol-3-yl) piperidin-1-yl) (pyridin-3-yl) methanone, showed antimalarial activity with an EC50 of approximately 3 µM against both drug-resistant and sensitive strains of P. falciparum. malariaworld.org Structure-activity relationship (SAR) studies highlighted the importance of the 3-piperidin-4-yl-1H-indole moiety for this biological activity. malariaworld.org

Another research effort developed a series of 38 different 3-piperidin-4-yl-1H-indoles for antimalarial testing. nih.gov These compounds exhibited selectivity for the malaria parasite over human cells, with IC50 values against the P. falciparum W2 strain reaching the nanomolar range. nih.gov

Furthermore, a series of 1,4-disubstituted piperidine derivatives were synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Several of these compounds displayed potent activity, with some molecules showing IC50 values in the nanomolar range, comparable to the standard drug chloroquine. mdpi.com Specifically, compounds 12d , 13b , and 12a were identified as highly active. mdpi.com

| Compound | Strain | IC50 (nM) |

| 12d | 3D7 | 13.64 |

| 13b | 3D7 | 4.19 |

| 13b | W2 | 13.30 |

| 12a | W2 | 11.6 |

| Chloroquine | 3D7 | 22.38 |

| Chloroquine | W2 | 134.12 |

Data sourced from a study on 1,4-disubstituted piperidine derivatives. mdpi.com

The this compound framework has also been incorporated into molecules designed to inhibit the human immunodeficiency virus type 1 (HIV-1). Research in this area has led to the discovery of potent inhibitors targeting various stages of the viral life cycle. nih.gov

A series of indolylarylsulfones, where the indole 5-position was substituted with bromine or chlorine and a carboxamide fragment was attached to an N-substituted alkylpiperidine moiety, showed moderate-to-excellent inhibitory activity against the HIV-1 IIIB strain. nih.gov Among these, compounds 30 and 31 were the most potent, with EC50 values of 6 nM and 9 nM, respectively. nih.gov

In a different approach, 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide (B32628) moieties were found to have potent inhibitory effects on HIV-1 infectivity. asm.org Compounds 9 and 13 from this series exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. asm.org The study also noted that adding a methyl group to the 3-position of the piperidine ring decreased the anti-HIV-1 effect approximately threefold compared to the unsubstituted piperidine ring. asm.org

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 9 | 0.17 | 63.20 | 371.76 |

| 13 | 0.24 | 47.12 | 196.33 |

Data sourced from a study on 1,3,4-oxadiazole derivatives as HIV-1 inhibitors. asm.org

Additionally, pyrazole-piperidine derivatives have been shown to inhibit both HIV reverse transcriptase (RT) and viral entry, with IC50 values of 9 µM for HIV-RT, and 0.8 µM and 3.8 µM for the CCR5 and CXCR4 co-receptors, respectively. rsc.org Natural indole products have also been identified as inhibitors of HIV-1 protease. google.com

Other Biological Activities and Enzyme Inhibition Profiles

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in the management of hypertension. Renin, an aspartyl protease, is the rate-limiting enzyme in this system, making it a prime therapeutic target. researchgate.net Derivatives of this compound and related piperidine structures have been designed as potent renin inhibitors. nih.gov

A structure-based drug design approach led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides. researchgate.net By introducing a basic amine, essential for interacting with the catalytic aspartic acids of renin, and optimizing other binding elements, a significant increase in inhibitory activity was achieved. researchgate.netx-mol.com One such compound, 14 , demonstrated a 65,000-fold enhancement in potency compared to the initial fragment, with excellent selectivity over other aspartyl proteases. researchgate.net This compound also showed moderate oral bioavailability in rats. researchgate.net

Other research efforts have also focused on piperidine derivatives. Takeda designed a piperidine-based transition state analog with a heterocyclic carboxamide group, which led to the development of a benzimidazole (B57391) derivative, TAK272, a potent and orally active renin inhibitor. nih.gov Similarly, Roche developed 3,4-disubstituted piperidine derivatives with picomolar affinities for renin. nih.gov Sanofi-Aventis designed chiral indole-3-carboxamide derivatives that bind to renin in a manner similar to the approved drug aliskiren. nih.gov

| Company | Derivative Class | Key Features |

| Actelion/Merck | Piperidine derivatives | Methylene (B1212753) amine transition state analog. nih.gov |

| Takeda | Piperidine-based transition state analog | Led to the development of TAK272 with 98% enzyme inhibition at 1 µM. nih.gov |

| Roche | 3,4-disubstituted piperidine | Picomolar affinity for renin. nih.gov |

| Cadila Healthcare | 3,4-piperidine derivatives | Amide spacer to improve lipophilicity. nih.gov |

| Sanofi-Aventis | Chiral indole-3-carboxamide | Binding conformation similar to aliskiren. nih.gov |

A summary of piperidine and indole-based renin inhibitors developed by various pharmaceutical companies. nih.gov

Indole derivatives, including those with piperidine moieties, have been investigated for their potential as antidiabetic agents. researchgate.netacs.org The mechanism of action often involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. acs.orgresearchgate.net

A study on indole-3-acetamides revealed their potential as antihyperglycemic agents. acs.org Twenty-four synthesized derivatives showed good to moderate inhibition of the α-amylase enzyme, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.org Compound 15 was the most active in this series. acs.org

Piperidinyl-substituted chalcones have also been explored for their antidiabetic properties, showing α-amylase inhibitory activity with IC50 values between 9.86 and 35.98 μM. researchgate.net Furthermore, various heterocyclic compounds based on morpholine (B109124), piperazine, and piperidine have been reviewed as potential antidiabetic drugs, demonstrating efficacy in both in vitro and in vivo models. researchgate.net

Many indole derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress associated with various diseases. acs.orgijptjournal.com The antioxidant activity is often evaluated through assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. acs.org

The same series of indole-3-acetamides that showed antidiabetic potential also demonstrated significant antioxidant activity. acs.org The IC50 values for these compounds ranged from 0.35 ± 0.1 to 2.19 ± 0.08 μM in the ABTS assay and 0.81 ± 0.25 to 2.75 ± 0.03 μM in the DPPH assay. acs.org Compound 15 , the most potent α-amylase inhibitor, also had strong antioxidant effects with IC50 values of 0.35 ± 0.1 μM (DPPH) and 0.81 ± 0.25 μM (ABTS). acs.org

Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are structurally related to indoles, also reported promising antioxidant activity. mdpi.com Compounds 3g and 3h from this series showed DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM, comparable to the standard antioxidant Trolox (77.6%). mdpi.com

| Compound Series | Assay | IC50 Range (µM) | Most Active Compound |

| Indole-3-acetamides | ABTS | 0.35 ± 0.1 – 2.19 ± 0.08 | 15 (IC50 = 0.81 ± 0.25 µM) |

| Indole-3-acetamides | DPPH | 0.81 ± 0.25 – 2.75 ± 0.03 | 15 (IC50 = 0.35 ± 0.1 µM) |

Antioxidant activity of a series of indole-3-acetamide (B105759) derivatives. acs.org

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituents on Pharmacological Potency and Selectivity

The identity and position of substituents on both the indole (B1671886) and piperidine (B6355638) rings are critical determinants of a molecule's pharmacological profile. Research into related compounds has established several key principles.

Substitution on the indole ring, particularly at the C5 and C6 positions with groups like methoxy (B1213986) or fluoro, has been shown to modulate receptor affinity. vulcanchem.com For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the introduction of fluoro or methoxy substituents enhanced the affinity for the 5-HT₇ receptor. researchgate.net The position of substitution on the indole core can also dramatically alter the nature of the biological response. Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles found that while both could bind to the nociceptin (B549756) opioid receptor (NOP), 2-substitution tended to produce full agonists, whereas 3-substitution resulted in partial agonists. nih.gov

The nature of the substituent is equally important. For 3-substituted N-piperidinyl indoles, only basic functional groups, such as an amine or guanidine, led to a modest improvement in NOP binding affinity and potency compared to the unsubstituted parent compound. nih.gov

Furthermore, modifications to linkers and the piperidine ring itself can fine-tune activity and pharmacokinetic properties. The strategic placement of fluorine atoms in the propyl linker of related indole derivatives or on the piperidine ring was found to lower the compound's basicity (pKa). nih.gov This reduction had a beneficial impact on oral absorption while maintaining high affinity and selectivity for the human 5-HT₁D receptor. nih.gov

The table below summarizes the effects of various substitutions on related indole-piperidine scaffolds.

| Scaffold/Series | Substitution | Position | Observed Effect | Target Receptor(s) |

| N-Piperidinyl Indoles | Basic groups (amine, guanidine) | Indole C3 | Modest improvement in binding affinity | NOP |

| N-Piperidinyl Indoles | Hydroxymethyl, Aminomethyl | Indole C2 | Full agonist activity | NOP |

| N-Piperidinyl Indoles | Hydroxymethyl, Aminomethyl | Indole C3 | Partial agonist activity | NOP |

| Indole-2-Carboxamides | Chloro or Fluoro | Indole C5 | Enhanced potency | CB1 |

| 3-(3-(Piperidin-1-yl)propyl)indoles | Fluorine | Propyl linker or Piperidine ring | Reduced pKa, improved oral absorption | 5-HT₁D |

| 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones | Fluoro or Methoxy | Indole ring | Improved affinity | 5-HT₇ |

Stereochemical Influence on Biological Activity and Receptor Binding

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For the 3-(Piperidin-3-YL)-1H-indole scaffold, the stereochemistry at the C3 position of the piperidine ring is a critical factor that influences binding affinity and selectivity. vulcanchem.com

Enantiomers of a chiral compound can exhibit profoundly different pharmacological activities. Studies on related (R)- and (S)-enantiomers of 3-(piperidin-3-yl)-1H-indoles have demonstrated differential binding to serotonin (B10506) receptors. vulcanchem.com The specific three-dimensional orientation dictated by the chiral center governs how the molecule fits into a receptor's binding pocket. vulcanchem.com For example, in analogous compounds, the (R)-configuration at the piperidin-3-yl carbon orients the piperidine nitrogen in a way that can facilitate or hinder key interactions, such as hydrogen bonding with amino acid residues like Asp116 and Phe339 in the 5-HT₁A binding pocket. vulcanchem.com

The significance of stereochemistry is starkly illustrated in studies of other complex heterocyclic systems. In one series of CFTR potentiators, a greater than 100-fold difference in biological activity was observed between enantiomers. acs.org The (R)-enantiomer (eutomer) retained a potent, double-digit nanomolar efficacy, while the (S)-enantiomer (distomer) showed a marked loss in potency. acs.org This highlights that the specific spatial arrangement of atoms is essential for optimal receptor engagement. The synthesis of these molecules often starts with a racemic mixture, which is then separated into individual enantiomers using techniques like semi-preparative HPLC with chiral reagents, with the absolute configuration being confirmed by methods such as X-ray crystallography. vulcanchem.comvulcanchem.com

| Compound Series | Enantiomer | Activity Comparison |

| 3-(Piperidin-3-yl)-1H-indoles | (R)- vs. (S)- | Differential binding to serotonin receptors. vulcanchem.com |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | (R)- (eutomer) | EC₅₀: 0.017 μM. acs.org |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | (S)- (distomer) | EC₅₀: 1.1 μM (>100-fold less potent). acs.org |

Conformational Flexibility of the Piperidine Ring and its Pharmacological Implications

The piperidine ring is not a static, flat structure; its conformational flexibility is a key characteristic with significant pharmacological implications. vulcanchem.com This six-membered saturated ring typically adopts a "chair" conformation to minimize steric strain. tandfonline.com However, it can undergo a "ring flip" to an alternative chair conformation, and other forms like "boat" or "twist-boat" conformations are also possible, though generally less stable.

This flexibility allows the molecule to adapt its shape to fit optimally within a receptor's binding site. Crystallographic studies of related piperidinyl-indole compounds have confirmed that the piperidine ring adopts specific conformations relative to the indole moiety. The orientation of substituents on the piperidine ring (axial vs. equatorial) can change depending on the conformation, which in turn affects how the molecule interacts with its biological target. For example, a substituent in an equatorial position is generally more stable and may be better positioned to engage in a key binding interaction than one in a more sterically hindered axial position. tandfonline.com

The dynamic nature of the piperidine ring's conformation can be observed using techniques like NMR spectroscopy, where the complex signals of the piperidine protons can indicate the presence of multiple, interconverting conformational structures. innovareacademics.in This inherent flexibility is a crucial aspect of molecular design, as it influences not only receptor binding but also properties like solubility and membrane permeability.

Computational Chemistry and Molecular Modeling

Computational techniques have become indispensable tools in modern drug discovery, allowing researchers to model, predict, and rationalize the behavior of molecules like this compound and its derivatives at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For the this compound scaffold, docking studies are used to visualize how derivatives might bind to their target proteins, such as serotonin receptors or enzymes. innovareacademics.in These studies can reveal crucial binding interactions, such as hydrogen bonds and π-π stacking, that are responsible for the compound's activity. mdpi.com

For example, docking studies helped rationalize why 2-substituted N-piperidinyl indoles act as full NOP agonists while 3-substituted analogs are partial agonists; the modeling suggested that the 2-substituted functionality could adopt a different binding orientation, allowing it to form a hydrogen bond with polar amino acids on a different transmembrane region of the receptor. nih.gov Similarly, docking has been used to understand the binding of related compounds to cholinesterase enzymes, identifying key interactions with residues like Trp286 and Tyr72 in the active site. mdpi.com These insights are invaluable for designing new analogs with improved affinity and selectivity.

Beyond single-target interactions, computational tools can predict a compound's broader biological profile. In silico methods like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to forecast its likely protein targets and the spectrum of its potential pharmacological activities. clinmedkaz.org For new piperidine derivatives, these tools have predicted a wide range of activities, suggesting potential applications in treating cancer and central nervous system disorders. clinmedkaz.org

Another critical application is the prediction of a drug's metabolic fate. The human body uses enzymes, primarily cytochrome P450 (CYP) enzymes, to metabolize foreign compounds. Predicting which part of a molecule is most likely to be metabolized (the "site of metabolism") is crucial for designing drugs with better stability and fewer toxic metabolites. For indapamide, a drug containing an indoline (B122111) ring (a reduced form of indole), in silico predictions of its binding orientation in the CYP3A4 enzyme accurately correlated with the metabolites observed in laboratory experiments, validating the utility of these predictive models. nih.gov

The development of novel drugs from a lead scaffold like this compound relies on two main computer-aided drug design (CADD) strategies: ligand-based and structure-based design. nih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. gardp.orgnih.gov This approach uses the knowledge of a set of molecules known to be active at the target to build a pharmacophore model, which defines the essential structural features required for activity.

Structure-based drug design (SBDD) is used when the 3D structure of the target protein has been determined (e.g., through X-ray crystallography). nih.gov This allows for the direct design of molecules that fit precisely into the target's binding site, as seen in the molecular docking examples above. acs.org

Modern drug design often combines both approaches. isef.net For instance, a ligand-based model might be used to generate a library of virtual compounds, which are then docked into a receptor's structure (SBDD) to prioritize the most promising candidates for synthesis and testing. isef.net The rational design of this compound derivatives, guided by SAR and computational modeling, exemplifies the iterative cycle of design, synthesis, and testing that drives the discovery of new therapeutic agents.

Pharmacokinetic and Metabolic Research

Factors Influencing Absorption and Distribution

The absorption and distribution of 3-(Piperidin-3-YL)-1H-indole derivatives are influenced by several physicochemical properties. The inherent structure, featuring an indole (B1671886) core and a piperidine (B6355638) ring, contributes to its biological activity and pharmacokinetic profile. The lipophilicity, as indicated by the octanol/water partition coefficient (LogP), is a significant factor. For instance, calculated LogP values between 2.1 and 2.5 for related analogs suggest favorable uptake into the central nervous system (CNS). vulcanchem.com

Substitutions on both the indole and piperidine rings can modulate these properties. For example, a benzyloxy group can increase lipophilicity, potentially enhancing the ability to cross biological membranes. Conversely, the introduction of polar groups to the piperidine ring has been shown to improve metabolic stability in mouse liver microsomes. acs.org The stereochemistry at the C-3 position of the piperidine ring is also critical, influencing the three-dimensional orientation of the molecule and its interactions with biological targets. vulcanchem.com

Metabolic Pathways and Metabolite Identification

The metabolism of this compound and its analogs is a key determinant of their in vivo activity and duration of action. Metabolic processes primarily occur in the liver and involve various enzymatic reactions. For indole-containing compounds, metabolism can be extensive. nih.gov

Research on similar structures provides insights into the likely metabolic pathways. For example, studies on related indole derivatives have shown that metabolism can involve oxidation of the indole ring and the piperidine moiety. acs.orgmdpi.com Mass spectrometry-based profiling has been used to identify metabolites, revealing processes such as the cleavage of substituents. mdpi.com

Cytochrome P450 (CYP) Mediated Oxidation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many xenobiotics, including indole derivatives. mdpi.commdpi.com These monooxygenases catalyze a variety of oxidative reactions, such as hydroxylation, epoxidation, and dealkylation. mdpi.comnih.govfrontiersin.org

For the indole core, CYP-mediated oxidation is a known metabolic route. nih.gov Studies have shown that enzymes like CYP2A6, CYP2C19, and CYP2E1 are involved in the oxidation of indole to various products, including indoxyl (3-hydroxyindole) and oxindole. nih.gov In the context of this compound derivatives, extrahepatic oxidation by CYP1A1 and CYP1A2 has been identified as a metabolic concern for some analogs. researchgate.net The piperidine ring is also susceptible to CYP-mediated oxidation. vulcanchem.com

Strategies for Enhancing Metabolic Stability

Given that metabolic instability can limit the therapeutic potential of a compound, various strategies are employed to enhance the metabolic stability of this compound derivatives. acs.org

One common approach is the strategic introduction of substituents that block or slow down metabolic reactions. For example, N-methylation of the piperidine ring can reduce CYP450-mediated oxidation. vulcanchem.com The introduction of fluorine atoms or other electron-withdrawing groups can also improve metabolic stability. acs.org For instance, replacing a piperidine with a 4-fluoro analogue or a thiomorpholine (B91149) 1,1-dioxide has been shown to increase stability in mouse liver microsomes. acs.org

Another strategy involves modifying the core structure. Replacing a piperidine ring with a more polar morpholine (B109124) ring has been demonstrated to improve metabolic stability tenfold in rat liver microsomes. acs.org Furthermore, the introduction of an amide bond has proven to be an effective strategy to eliminate metabolic hotspots in related compounds. mdpi.com Replacing a 3-piperidin-4-yl-1H-indole moiety with a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole residue has also been shown to be important for metabolic stability. uj.edu.pl

Blood-Brain Barrier Penetration Considerations

For compounds targeting the central nervous system, the ability to penetrate the blood-brain barrier (BBB) is a critical requirement. The BBB is a highly selective barrier that protects the brain from harmful substances. drughunter.com

The physicochemical properties of this compound derivatives play a crucial role in their ability to cross the BBB. As mentioned, LogP values in the range of 2.1–2.5 are considered favorable for CNS uptake. vulcanchem.com Structural modifications can be made to enhance BBB penetration. For example, substitution at the indole C-5 position with fluorine or a methoxy (B1213986) group has been shown to enhance permeability. vulcanchem.com The compact structure resulting from the direct attachment of the piperidin-4-yl group is also thought to enhance BBB penetration.

Computational models and in vitro assays are often used to predict BBB penetration. drughunter.comresearchgate.net However, these methods are not always perfectly predictive, and in vivo studies are necessary to confirm brain exposure. Recent research has highlighted the use of parameters like the energy of solvation (E-sol) as a potentially more accurate predictor of the unbound brain-to-plasma ratio (Kp,uu). drughunter.com It is also important to consider that some compounds may be substrates for active efflux transporters at the BBB, which can limit their brain penetration. mdpi.com

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Investigations

Receptor Binding Assays

Derivatives of 3-(Piperidin-3-YL)-1H-indole have demonstrated significant binding affinities for various receptors, particularly serotonin (B10506) receptors. Structurally similar compounds, such as (R)-3-(piperidin-3-yl)-1H-indoles, show affinity for 5-HT₁A and 5-HT₂A receptors. vulcanchem.com The interaction is believed to involve hydrogen bonding between the indole (B1671886) NH and piperidine (B6355638) nitrogen with specific amino acid residues like Asp116 and Phe339 in the 5-HT₁A binding pocket. vulcanchem.com

Further studies have explored modifications of the core structure to enhance receptor affinity. For instance, N1-arylsulfonyltryptamine derivatives, including 3-piperidin-3-yl-1H-indole arrays, can adopt a conformation that allows for high-affinity binding to the 5-HT6 receptor. nih.gov Specifically, N1-Benzenesulfonyl-3-piperidin-3-yl-1H-indole (9a) has been identified as a high-affinity full agonist with an EC50 of 24 nM. nih.gov

In the pursuit of novel antidepressant agents, researchers have synthesized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with dual affinity for the 5-HT₁A receptor and the serotonin transporter (SERT). researchgate.net The binding affinity for these targets was determined through displacement assays using [³H]-8-OH-DPAT and [³H]-imipramine, respectively. researchgate.net

Additionally, research into ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors led to the identification of (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b) as a potent ligand, displaying an IC50 value of 8.9 nM for the displacement of [³H]-ifenprodil. researchgate.net Another derivative, ligand 35, also showed significant binding affinity at a nanomolar concentration with an IC50 of 5.5 nM. researchgate.net

| Compound/Derivative | Target Receptor | Binding Affinity/Activity |

|---|---|---|

| (R)-3-(piperidin-3-yl)-1H-indoles | 5-HT₁A/5-HT₂A | Demonstrated affinity |

| N1-Benzenesulfonyl-3-piperidin-3-yl-1H-indole (9a) | 5-HT6 | EC50 = 24 nM (full agonist) |

| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b) | GluN2B-containing NMDA | IC50 = 8.9 nM |

| Ligand 35 (an ethanone (B97240) derivative) | GluN2B-containing NMDA | IC50 = 5.5 nM |

Cell-Based Functional Assays (e.g., Enzyme Inhibition, Cell Proliferation, High-Content Screening)

Cell-based assays have been crucial in elucidating the functional effects of this compound derivatives, particularly in the context of cancer and neurodegenerative diseases.

Enzyme Inhibition: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. acs.org Cell-based inhibition assays using HEK293 cells transfected with the human IDO1 gene have been employed to screen for potent inhibitors. cdnsciencepub.com Several indole derivatives have shown significant inhibitory activity against IDO1 in these cellular models. acs.orgcdnsciencepub.com For example, studies on the inhibition of kynurenine (B1673888) production, a downstream product of IDO1 activity, have confirmed the cellular efficacy of these compounds. acs.org

Glycogen synthase kinase-3β (GSK-3β) is another enzyme implicated in various diseases, including Alzheimer's. Cell-based functional assays have demonstrated that certain 3-indolylmaleimide derivatives can significantly reduce Tau phosphorylation at a concentration of 100 nM by inhibiting GSK-3β. mdpi.com

Cell Proliferation: The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. mdpi.com The lymphocyte proliferation test (LPT) and its alternatives, often utilizing flow cytometry, are standard methods to assess the impact of compounds on cell division. nih.gov For instance, certain indole-chalcone derivatives have exhibited potent antiproliferative activity against human cancer cell lines, with IC50 values in the nanomolar range. mdpi.com

High-Content Screening: High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects. While specific HCS data for this compound is not detailed in the provided context, HCS methodologies are instrumental in modern drug discovery for evaluating parameters like cytotoxicity and apoptosis induction in various cell lines. ambeed.comacs.org

In Vivo Efficacy Studies in Animal Models

Efficacy in Neurological and Psychiatric Disease Models

Derivatives of this compound have shown promise in animal models of neurological and psychiatric disorders. In a mouse model, a potent and selective EP2 receptor antagonist with a 3-indole moiety demonstrated the ability to suppress inflammatory gene expression, suggesting its utility as an anti-inflammatory agent in central nervous system diseases. acs.org

In models relevant to schizophrenia, compounds targeting the 5-HT6 receptor, such as Lu AE58054, have been investigated. mdpi.com While this specific compound did not show improvement in a clinical trial, the rationale for targeting this receptor with indole derivatives remains an area of interest. mdpi.com Furthermore, α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, some of which are indole derivatives, have shown efficacy in improving auditory gating deficits in rat models, a sensory deficit observed in schizophrenic patients. openmedicinalchemistryjournal.com

For pain models, a novel multitarget analgesic derived from an opiranserin (B609760) and vilazodone (B1662482) pharmacophore, which includes an indole structure, demonstrated high potency in the formalin test and dose-dependent analgesic effects in the spinal nerve ligation (SNL) model of neuropathic pain in rodents. mdpi.com

Antitumor Efficacy in Xenograft Models

The antitumor properties of this compound derivatives have been assessed in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov

One study involving a leukemia xenograft model (MV4-11) showed that oral treatment with a CDK4/6 inhibitor derivative significantly reduced tumor burden compared to the vehicle-treated control group. researchgate.net A significant reduction in tumor volume was observed from day 5 of treatment and continued until the end of the experiment. researchgate.net

In a breast cancer xenograft model (MDA-MB-436), a fluoro-substituted derivative of 3-(piperidin-4-yl)-1H-indole demonstrated significant tumor reduction when used in combination with established chemotherapeutics, indicating a synergistic effect. Similarly, another indole derivative showed potent oral anticancer activity against various cancer types with no significant toxicity. nih.gov

Furthermore, a novel indole derivative, LKD1214, was found to suppress tumor growth in a mouse model of medulloblastoma by inhibiting the Hedgehog signaling pathway. nih.gov Notably, this compound was also effective against a drug-resistant mutant, highlighting its potential to overcome treatment resistance. nih.gov

| Compound/Derivative | Xenograft Model | Key Findings |

|---|---|---|

| CDK4/6 inhibitor derivative | MV4-11 (Leukemia) | Significant tumor burden reduction. researchgate.net |

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole derivative | MDA-MB-436 (Breast Cancer) | Significant tumor reduction in combination therapy. |

| LKD1214 | Medulloblastoma | Inhibited tumor growth, effective against drug-resistant mutant. nih.gov |

Antimicrobial and Anti-inflammatory Efficacy Models